新橙皮苷

描述

Neohesperidin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peel. It is the 7-O-neohesperidose derivative of hesperetin, which itself is the 4’-methoxy derivative of eriodictyol . Neohesperidin is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .

科学研究应用

Neohesperidin has a wide range of scientific research applications:

作用机制

Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of Neohesperidin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Neohesperidin primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .

Mode of Action

Neohesperidin interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biochemical Pathways

Neohesperidin affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Neohesperidin significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .

Result of Action

Neohesperidin exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .

Action Environment

The action, efficacy, and stability of Neohesperidin can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

生化分析

Biochemical Properties

Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.

Cellular Effects

Neohesperidin has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .

Molecular Mechanism

Neohesperidin exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by Neohesperidin for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Neohesperidin is involved in various metabolic pathways. Major reactions involved in the metabolism of Neohesperidin include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .

Transport and Distribution

准备方法

Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through the extraction from citrus fruits, followed by purification processes. The synthetic route involves the glycosylation of hesperetin with neohesperidose. The reaction conditions typically include the use of catalysts and specific temperature and pH conditions to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of neohesperidin involves the extraction from citrus fruit peels, particularly from bitter oranges. The process includes crushing the peels, followed by solvent extraction and purification steps to isolate neohesperidin. The purified compound is then crystallized to obtain the final product .

化学反应分析

Types of Reactions: Neohesperidin undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and pharmacological activities.

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or enzymatic conditions to break down neohesperidin into its aglycone and sugar components.

Glucuronidation and Sulfation: These reactions often occur in the liver, facilitated by enzymes such as UDP-glucuronosyltransferase and sulfotransferase.

Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamate and butyryl groups, respectively, under enzymatic conditions.

Major Products: The major products formed from these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .

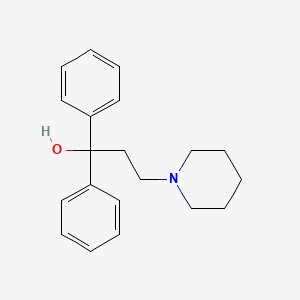

相似化合物的比较

Uniqueness of Neohesperidin: Neohesperidin is unique due to its intense sweetness when converted to neohesperidin dihydrochalcone, which is 1000 times sweeter than sucrose . This property makes it highly valuable as a non-nutritive sweetener in the food industry. Additionally, its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for therapeutic applications .

属性

CAS 编号 |

13241-33-3 |

|---|---|

分子式 |

C28H34O15 |

分子量 |

610.6 g/mol |

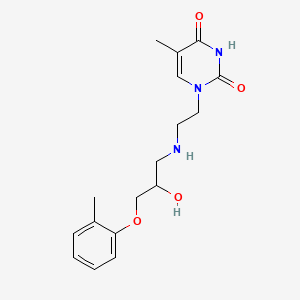

IUPAC 名称 |

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1 |

InChI 键 |

ARGKVCXINMKCAZ-VJROLDEYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

外观 |

Solid powder |

熔点 |

244 °C |

Key on ui other cas no. |

13241-33-3 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

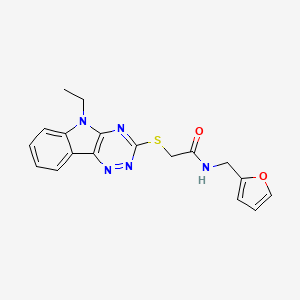

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)